molecular formula C6H5ClFNO B15056629 (6-Chloro-4-fluoropyridin-2-yl)methanol

(6-Chloro-4-fluoropyridin-2-yl)methanol

Cat. No.: B15056629
M. Wt: 161.56 g/mol
InChI Key: JCFNLFQIVPEOIR-UHFFFAOYSA-N
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Description

(6-Chloro-4-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol typically involves the chlorination and fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the conversion of a pyridine derivative to a fluoropyridine using a diazonium salt intermediate . Another method involves the direct fluorination of chloropyridine using fluorinating agents such as Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (6-Chloro-4-fluoropyridin-2-yl)aldehyde or (6-Chloro-4-fluoropyridin-2-yl)carboxylic acid.

    Reduction: Formation of (6-Chloro-4-fluoropyridin-2-yl)amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-4-fluoropyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-4-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-4-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these halogen atoms can also influence the compound’s physical properties, such as solubility and stability.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

(6-chloro-4-fluoropyridin-2-yl)methanol

InChI

InChI=1S/C6H5ClFNO/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2

InChI Key

JCFNLFQIVPEOIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CO)Cl)F

Origin of Product

United States

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